1-(2-Hydroxyethyl)pyrrole

organic synthesis process scalability heterocyclic building blocks

1-(2-Hydroxyethyl)pyrrole (HE, synonym 2‑pyrrol‑1‑ylethanol) is an N‑hydroxyalkyl‑substituted pyrrole mon‑omer (C₆H₉NO, MW 111.14 g·mol⁻¹) that combines the π‑conjugated pyrrole nucleus with a terminal primary alcohol. It is a clear, colourless‑to‑slightly‑yellow liquid (bp ~ 215 °C; d 1.06 g·cm⁻³; nD ~ 1.517‑1.521, LogP 0.48) supplied at analytical purities ≥ 99.0 % (GC).

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 6719-02-4
Cat. No. B1353797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)pyrrole
CAS6719-02-4
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CCO
InChIInChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2
InChIKeyZIOLCZCJJJNOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)pyrrole (CAS 6719-02-4) procurement‑driven baseline: what is it, and who needs it?


1-(2-Hydroxyethyl)pyrrole (HE, synonym 2‑pyrrol‑1‑ylethanol) is an N‑hydroxyalkyl‑substituted pyrrole mon‑omer (C₆H₉NO, MW 111.14 g·mol⁻¹) that combines the π‑conjugated pyrrole nucleus with a terminal primary alcohol [1]. It is a clear, colourless‑to‑slightly‑yellow liquid (bp ~ 215 °C; d 1.06 g·cm⁻³; nD ~ 1.517‑1.521, LogP 0.48) supplied at analytical purities ≥ 99.0 % (GC) [2]. The compound’s dual functionality makes it a strategic building block for conductive polypyrrole electrodes, pharmaceutical intermediates (e.g. ketorolac), and rationally functionalised materials where the 2‑hydroxyethyl “handle” enables downstream derivatisation that closely related N‑substituted pyrroles cannot replicate.

Why 1‑(2‑hydroxyethyl)pyrrole cannnot be interchanged with N‑methyl‑, N‑vinyl‑ or N‑(3‑hydroxypropyl)pyrrole


Close‑in N‑substituted pyrroles (e.g. N‑methylpyrrole, N‑vinylpyrrole, N‑(3‑hydroxypropyl)pyrrole, N‑(2‑aminoethyl)pyrrole) may appear functionally equivalent, yet each substituent critically dictates reactivity, polymerisation behaviour, and downstream synthetic versatility [1]. The 2‑hydroxyethyl appendage uniquely provides an aliphatic primary alcohol that can be oxidised, tosylated, halogenated, or converted to amines and ethers under mild conditions, enabling entry to pharmacologically relevant N‑bridgehead aza‑cycles and functional conductive copolymers [2]. Failing to recognise these quantitative differences leads to sub‑optimal yield, inappropriate redox properties, and loss of the orthogonal derivatisation handle that originally motivated compound selection. The evidence below quantifies the selection‑relevant consequences of substituting HE with its closest structural alternatives.

Quantitative differential evidence for 1‑(2‑hydroxyethyl)pyrrole versus closest structural analogs


Higher synthesis throughput: 98 % GC yield via a one‑step, scalable p‑toluenesulfonic acid route vs. ≤ 73 % base‑catalysed redox method

Preparation of HE by incubating ethanolamine with pyrrole in the presence of p‑toluenesulfonic acid furnishes the target compound in 98 % yield as directly determined by gas‑chromatographic analysis of the crude product . In sharp contrast, base‑catalysed redox condensation of 2,2′‑iminodiethanol with cyclohexanone yields N‑(2‑hydroxyethyl)pyrrole scaffolds in at most 73 % . The 25 percentage‑point yield differential translates into markedly lower raw‑material cost per gram of isolated HE when scaled and reduces purification burden associated with the lower‑yielding process.

organic synthesis process scalability heterocyclic building blocks

Preferential electropolymerisation behaviour: HE copolymers deliver larger anodic/cathodic currents and specific charge than homopolymers, and the Py/HE82 composition maximises discharge capacity

Galvanostatic electropolymerisation of HE (N‑(2‑hydroxyethyl)pyrrole) and HP (N‑(3‑hydroxypropyl)pyrrole) and their copolymers with pyrrole (Py) revealed that homopolymers PHE and PHP exhibit markedly smaller anodic/cathodic currents and specific charges than polypyrrole (PPy), whereas all Py/HE and Py/HP copolymers showed larger redox currents and specific charges than PPy [1]. Significantly, the copolymer designated PYHP82 (Py/HE ratio yielding 82 % HE incorporation) exhibited the highest discharge capacity among all pyrrole polymers prepared [1]. This demonstrates that HE, when incorporated at an optimal ratio, uniquely enhances ionic mobility in the copolymer matrix relative to both the HP analogue and the unfunctionalised PPy baseline.

conducting polymers electropolymerisation supercapacitor electrodes

Unique derivatisation versatility: the primary alcohol handle enables conversion to N‑vinyl‑, N‑haloethyl‑, N‑aminoethyl‑, and N‑carboxymethyl‑pyrroles that are inaccessible from N‑methyl or N‑alkyl analogs

The N‑(2‑hydroxyethyl) group in HE serves as a synthetic nexus: dehydration over KOH at 280 °C yields N‑vinylpyrroles in 94‑97 % isolated yield ; tosylation followed by nucleophilic displacement gives N‑(2‑haloethyl)pyrroles with 85‑93 % efficiency [2]; conversion to N‑(2‑aminoethyl)pyrrole and N‑(2‑carboxymethyl)pyrrole proceeds via standard protocols [1]. By comparison, N‑methyl‑pyrrole and N‑(3‑hydroxypropyl)pyrrole lack a primary alcohol; their alkyl groups are chemically inert under analogous conditions, blocking access to the drug‑relevant pyrrolo[1,2‑a]azepine core employed in ketorolac synthesis [1][3]. N‑vinylpyrrole cannot serve as a precursor to N‑(2‑aminoethyl) or N‑(2‑carboxymethyl) derivatives without additional steps.

synthetic versatility drug intermediates functional materials

Physicochemical selection advantage: LogP 0.48 and moderate water solubility balance chromatographic behaviour and formulation requirements better than N‑vinylpyrrole or N‑(2‑aminoethyl)pyrrole

1‑(2‑Hydroxyethyl)pyrrole exhibits a LogP (octanol‑water partition coefficient) of 0.4804 and a polar surface area of 25.16 Ų [1]. The compound is moderately soluble in water due to the polar ‑OH group while remaining freely soluble in common organic solvents (ethanol, methanol, acetone) . N‑Vinylpyrrole (LogP > 1.5, insoluble in water) and N‑(2‑aminoethyl)pyrrole (LogP ~ 0.0, basic amine requires acid‑base handling) occupy opposite ends of the polarity spectrum. HE’s intermediate polarity shortens reverse‑phase HPLC retention times relative to N‑vinylpyrrole and avoids the ion‑pairing or pH modulation often necessary for N‑(2‑aminoethyl)pyrrole, facilitating simpler reaction monitoring and purification.

LogP aqueous solubility chromatographic retention

Highest‑impact procurement scenarios where 1‑(2‑hydroxyethyl)pyrrole outperforms generic analogs


Conductive polymer electrodes and supercapacitor research requiring tunable charge‑storage capacity

Because Py/HE copolymers with optimal HE content (e.g. PYHP82) yield the highest discharge capacity among structurally analogous pyrrole polymers [3], laboratories developing high‑performance supercapacitor electrodes or electrochemically modulated sensors should preferentially source HE. The documented ability to outperform both polypyrrole and Py/HP copolymers in charge/discharge metrics provides a data‑backed rationale for HE as a critical monomer rather than defaulting to unsubstituted pyrrole or HP.

Pharmaceutical intermediate supply for ketorolac and related N‑bridgehead azepine scaffolds

The exclusive role of the hydroxyethyl handle in constructing pyrrolo[1,2‑a]azepine skeletons—hard‑coded into the ketorolac synthetic route via a Mannich reaction that uses the hydroxyethyl‑bearing pyrrole [2]—makes HE an irreplaceable intermediate. Procurement of 1‑(2‑hydroxyethyl)pyrrole rather than N‑methyl‑ or N‑vinyl‑pyrrole directly enables the patented synthetic sequence without additional functional‑group interconversion steps, reducing overall step count and process mass intensity.

Divergent synthesis of N‑substituted pyrrole libraries for medicinal chemistry and agrochemical lead optimisation

HE’s primary alcohol permits elaboration to vinyl, haloethyl, aminoethyl, alkoxyethyl, and carboxymethyl derivatives under well‑characterised conditions [3]. Medicinal chemistry groups that aim to explore a broad chemical space from a single advanced intermediate will achieve higher productivity per gram of starting material with HE compared with N‑methylpyrrole (single‑vector) or N‑vinylpyrrole (limited to vinyl‑specific reactions), reducing the number of building blocks that must be inventoried and quality‑controlled.

Process‑scale preparation where yield determines cost‑of‑goods

The one‑step, 98 % GC yield protocol for HE [3] provides a cost‑competitive entry point for pilot‑ and production‑scale campaigns. When compared with the ≤ 73 % yield of alternative base‑catalysed redox approaches, HE produced via the p‑toluenesulfonic acid method offers a demonstrably lower raw‑material cost per kilogram of isolated product and a simpler purification profile, making it the financially prudent choice for scale‑up in CRO and fine‑chemical manufacturing settings.

Technical Documentation Hub

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